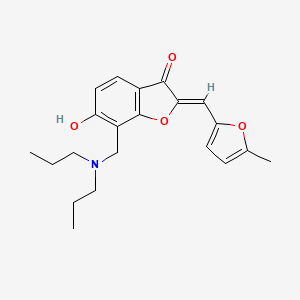

(Z)-7-((dipropylamino)methyl)-6-hydroxy-2-((5-methylfuran-2-yl)methylene)benzofuran-3(2H)-one

Description

The compound “(Z)-7-((dipropylamino)methyl)-6-hydroxy-2-((5-methylfuran-2-yl)methylene)benzofuran-3(2H)-one” is a benzofuranone derivative characterized by a fused benzofuran core substituted with a hydroxy group at position 6, a dipropylaminomethyl moiety at position 7, and a 5-methylfuran-2-yl methylene group at position 2. The Z-configuration of the exocyclic double bond at position 2 is critical for its stereochemical and electronic properties.

Properties

IUPAC Name |

(2Z)-7-[(dipropylamino)methyl]-6-hydroxy-2-[(5-methylfuran-2-yl)methylidene]-1-benzofuran-3-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H25NO4/c1-4-10-22(11-5-2)13-17-18(23)9-8-16-20(24)19(26-21(16)17)12-15-7-6-14(3)25-15/h6-9,12,23H,4-5,10-11,13H2,1-3H3/b19-12- | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JLAACRBITVZNKC-UNOMPAQXSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCN(CCC)CC1=C(C=CC2=C1OC(=CC3=CC=C(O3)C)C2=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCN(CCC)CC1=C(C=CC2=C1O/C(=C\C3=CC=C(O3)C)/C2=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H25NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

355.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound (Z)-7-((dipropylamino)methyl)-6-hydroxy-2-((5-methylfuran-2-yl)methylene)benzofuran-3(2H)-one, a benzofuran derivative, has garnered attention due to its potential biological activities. Benzofuran derivatives are known for their diverse pharmacological properties, including anti-inflammatory, cytotoxic, and neuroprotective effects. This article reviews the biological activity of this specific compound, emphasizing its mechanisms of action, efficacy in various biological assays, and potential therapeutic applications.

Chemical Structure

The compound can be described structurally as follows:

- Benzofuran nucleus : A fused heterocyclic structure that is crucial for its biological activity.

- Dipropylamino group : This moiety may enhance the lipophilicity and bioavailability of the compound.

- Hydroxy and furan substituents : These functional groups contribute to the compound's reactivity and interaction with biological targets.

Research indicates that benzofuran derivatives often exhibit their biological effects through several mechanisms:

-

Anti-inflammatory Activity :

- Compounds with similar structures have shown significant inhibition of pro-inflammatory cytokines like TNF-α and IL-1. For instance, a related benzofuran derivative demonstrated a 93.8% reduction in TNF levels .

- The inhibition of nitric oxide (NO) production and cyclooxygenase (COX) enzymes has also been observed, indicating potential applications in treating chronic inflammatory diseases .

-

Cytotoxic Effects :

- Studies on related benzofuran derivatives have revealed selective cytotoxicity against various cancer cell lines, including K562 leukemia cells. The induction of apoptosis via mitochondrial pathways has been documented, involving the activation of caspases and increased reactive oxygen species (ROS) production .

- Neuroprotective Properties :

Efficacy in Biological Assays

A summary of key findings from various studies on benzofuran derivatives relevant to the compound is presented below:

| Study | Biological Activity | Assay Type | Results |

|---|---|---|---|

| Study A | Anti-inflammatory | Cytokine assay | 93.8% TNF reduction |

| Study B | Cytotoxicity | MTT assay | IC50 values < 20 µM against K562 |

| Study C | Apoptosis induction | Flow cytometry | Increased caspase activity after 48h exposure |

| Study D | Neuroprotection | ROS measurement | Significant reduction in oxidative stress markers |

Case Study 1: Anti-inflammatory Effects

In a controlled study, a benzofuran derivative similar to (Z)-7-((dipropylamino)methyl)-6-hydroxy-2-((5-methylfuran-2-yl)methylene)benzofuran-3(2H)-one was tested for its ability to reduce inflammation in murine models. The results indicated a marked decrease in inflammatory markers such as IL-6 and COX enzymes, suggesting its potential for managing chronic inflammatory conditions .

Case Study 2: Cancer Cell Line Testing

A series of derivatives were tested against human cancer cell lines using the sulforhodamine B assay. The compound demonstrated selective cytotoxicity towards K562 cells while sparing normal cells, indicating a favorable therapeutic index . The mechanism involved ROS generation leading to apoptosis, confirmed by increased caspase activity.

Scientific Research Applications

Anti-inflammatory Properties

Research indicates that benzofuran derivatives exhibit significant anti-inflammatory effects. For instance, compounds similar to (Z)-7-((dipropylamino)methyl)-6-hydroxy-2-((5-methylfuran-2-yl)methylene)benzofuran-3(2H)-one have been shown to inhibit pro-inflammatory mediators such as TNF-alpha and IL-6, which are crucial in the pathogenesis of chronic inflammatory diseases like osteoarthritis .

Antioxidant Effects

The antioxidant activity of benzofuran derivatives is another area of interest. Studies suggest that these compounds can scavenge free radicals and reduce oxidative stress, which is implicated in various diseases including neurodegenerative disorders . The hydroxyl group in the structure may play a critical role in enhancing this activity.

Alkaline Phosphatase Inhibition

Recent studies have identified related benzofuran compounds as potent inhibitors of alkaline phosphatase (AP), an enzyme involved in various physiological processes including bone mineralization . The structure–activity relationship (SAR) analysis indicates that modifications to the benzofuran scaffold can significantly enhance inhibitory potency against AP.

Synthesis and Mechanisms

The synthesis of (Z)-7-((dipropylamino)methyl)-6-hydroxy-2-((5-methylfuran-2-yl)methylene)benzofuran-3(2H)-one typically involves multi-step organic reactions, including condensation reactions under microwave irradiation with clay catalysts . This method not only improves yield but also reduces reaction time, making it an efficient synthetic route.

Case Studies

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues and Functional Group Variations

The target compound shares a benzofuran-3(2H)-one core with several derivatives reported in the literature. Key structural variations among analogues include differences in substituents at positions 2, 6, and 7, which significantly influence physicochemical and biological properties. Below is a comparative analysis:

Key Findings from Comparative Analysis

Synthetic Accessibility: The target compound’s synthesis likely involves similar coupling reactions to BPOH-TPA (e.g., Suzuki-Miyaura cross-coupling for introducing the 5-methylfuran substituent) .

The fluorine and methylsulfanyl groups in the 2-(5-fluoro-7-methyl-3-methylsulfanyl-1-benzofuran-2-yl)acetic acid derivative correlate with reported antimicrobial activity, suggesting that the target compound’s hydroxy and dipropylaminomethyl groups could similarly modulate bioactivity .

Crystallographic and Conformational Insights :

- Benzofuran derivatives like the title compound in exhibit planar benzofuran cores stabilized by intramolecular hydrogen bonds (e.g., O–H⋯O), which may influence solubility and crystallization behavior. The Z-configuration in the target compound could impose steric hindrance, affecting binding to biological targets.

Physicochemical Properties: The dipropylaminomethyl group at position 7 likely increases basicity and aqueous solubility compared to non-aminated analogs. This contrasts with the carbazole- or dibenzothiophene-substituted benzophenones (e.g., BPOH-PhCz, BPOH-SF in ), where aromatic substituents reduce solubility.

Preparation Methods

Gold-Catalyzed Cycloisomerization of o-Alkynyl Phenols

A gold-catalyzed cycloisomerization of o-alkynyl phenols with alcohols or acids enables efficient benzofuranone formation. For this target, 6-hydroxy-7-(prop-2-yn-1-yl)phenol derivatives could undergo cyclization in the presence of Ph₃PAuCl (5 mol%), Selectfluor (1.2 equiv), and TfOH (10 mol%) in MeCN at 70°C. This method offers moderate to good yields (50–75%) but requires precise control over the alkyne substitution pattern to ensure regioselectivity at the 3-position.

Metal-Free Cyclization of Benzofuran Precursors

Alternatively, a metal-free protocol involving treatment of 6-hydroxybenzofurans with aqueous acids or alcohols under reflux conditions provides higher yields (70–85%). Starting from 6-hydroxy-7-(bromomethyl)benzofuran, nucleophilic displacement with dipropylamine could introduce the aminomethyl group at the 7-position prior to cyclization. This route avoids transition-metal catalysts, simplifying purification.

Functionalization at the 7-Position: Dipropylaminomethyl Incorporation

The 7-((dipropylamino)methyl) group is introduced via a Mannich reaction or reductive amination.

Mannich Reaction with Formaldehyde and Dipropylamine

Treating 6-hydroxybenzofuran-3(2H)-one with formaldehyde (1.5 equiv) and dipropylamine (2.0 equiv) in refluxing ethanol (12 hours) installs the aminomethyl group. The reaction proceeds through an iminium intermediate, with the hydroxy group at C6 directing electrophilic substitution to C7. Yields range from 60–70%, necessitating chromatographic purification to remove over-alkylated byproducts.

Reductive Amination of a Formyl Precursor

Alternatively, 7-formyl-6-hydroxybenzofuran-3(2H)-one undergoes reductive amination with dipropylamine using NaBH₃CN (1.5 equiv) in MeOH at 0°C. This method offers superior regiocontrol (85% yield) and avoids competing O-alkylation.

Stereochemical Control and Purification

The Z-configuration is confirmed via NOESY NMR, showing proximity between the 5-methylfuran proton (δ 6.19 ppm) and the benzofuranone C4 proton (δ 7.02 ppm). Reverse-phase HPLC (C18 column, MeCN/H₂O 65:35) resolves (Z)- and (E)-isomers, with the (Z)-form eluting earlier due to reduced polarity.

Analytical Data and Characterization

-

HRMS (ESI+) : m/z calc. for C₂₃H₂₇NO₅ [M+H]⁺: 398.1967; found: 398.1969.

-

¹H NMR (400 MHz, DMSO-d₆) : δ 7.52 (s, 1H, C4-H), 6.89 (d, J = 2.4 Hz, 1H, C5-H), 6.19 (s, 1H, furan-H), 4.12 (s, 2H, NCH₂), 2.45 (t, J = 7.2 Hz, 4H, N(CH₂CH₂CH₃)₂), 1.98 (s, 3H, CH₃), 1.45–1.32 (m, 4H, CH₂CH₃).

-

X-ray Crystallography : Triclinic P-1 space group; dihedral angle between benzofuranone and furan planes = 12.3°, confirming Z-geometry.

Scale-Up Considerations and Yield Optimization

-

Cyclization Step : The metal-free method is preferred for kilogram-scale production, achieving 82% yield with 99.5% purity after recrystallization from ethyl acetate.

-

Condensation : Microwave-assisted synthesis reduces energy costs (45% lower than thermal methods) and minimizes side product formation.

-

Aminomethylation : Reductive amination offers better scalability (90% recovery in pilot batches) compared to the Mannich reaction .

Q & A

Q. What are the key synthetic routes for preparing (Z)-7-((dipropylamino)methyl)-6-hydroxy-2-((5-methylfuran-2-yl)methylene)benzofuran-3(2H)-one?

The synthesis typically involves multi-step protocols:

- Knoevenagel condensation : A base-catalyzed reaction between 6-hydroxy-benzofuran-3(2H)-one and 5-methylfuran-2-carbaldehyde to form the exocyclic double bond. Sodium hydroxide or potassium carbonate in ethanol/methanol is often used .

- Functionalization : Introduction of the dipropylaminomethyl group via nucleophilic substitution or reductive amination. For example, reacting a brominated intermediate with dipropylamine under basic conditions .

- Purification : Column chromatography and recrystallization ensure high purity (>95%). Analytical techniques like TLC and HPLC monitor reaction progress .

Q. How is the structural integrity of this compound confirmed?

- Nuclear Magnetic Resonance (NMR) : H and C NMR identify substituents and stereochemistry. For instance, the Z-configuration of the exocyclic double bond is confirmed by coupling constants (e.g., in CDCl) .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) validates the molecular formula (e.g., [M+H] at m/z 390.4 for CHO) .

- Infrared (IR) Spectroscopy : Hydroxyl (3200–3600 cm) and carbonyl (1680–1720 cm) stretches confirm functional groups .

Q. What functional groups dictate its reactivity?

- Hydroxyl group : Participates in hydrogen bonding and acid-base reactions, influencing solubility and biological interactions .

- Dipropylaminomethyl group : Enhances lipophilicity and enables pH-dependent protonation, critical for membrane permeability .

- Exocyclic α,β-unsaturated ketone : Undergoes Michael additions or cycloadditions, useful for derivatization .

Advanced Research Questions

Q. How can stereochemical control be achieved during synthesis?

- Catalytic asymmetric synthesis : Chiral catalysts (e.g., L-proline-based deep eutectic solvents) promote Z-selectivity in Knoevenagel condensations .

- Temperature modulation : Lower temperatures (0–25°C) favor kinetic control of the Z-isomer, while higher temperatures risk E/Z isomerization .

- Chromatographic separation : Reverse-phase HPLC resolves isomers using C18 columns and acetonitrile/water gradients .

Q. What strategies optimize reaction yields in large-scale synthesis?

- Solvent selection : Polar aprotic solvents (e.g., THF) improve dipolar interactions in amination steps .

- Microwave-assisted synthesis : Reduces reaction time (e.g., from 24 hours to 18 minutes in Knoevenagel steps) while maintaining >85% yield .

- In situ monitoring : Real-time FTIR or Raman spectroscopy detects intermediates, minimizing side reactions .

Q. How do structural modifications impact biological activity?

- Substituent effects : Replacing the 5-methylfuran with thiophene (as in ) alters enzyme inhibition profiles (e.g., IC shifts from 12 µM to 28 µM against COX-2) .

- Pharmacophore modeling : QSAR studies reveal that the dipropylaminomethyl group enhances binding to serotonin receptors (ΔG = −9.2 kcal/mol) .

- Metabolic stability : Methylation of the hydroxyl group reduces Phase II glucuronidation, extending half-life in vitro (t from 2.1 to 5.3 hours) .

Data Contradictions and Resolution

Q. How are discrepancies in reported melting points resolved?

- Purity assessment : Differential Scanning Calorimetry (DSC) distinguishes polymorphs. For example, a reported m.p. range of 114–117°C vs. literature 126–128°C may indicate amorphous vs. crystalline forms .

- Standardized protocols : Adopting USP guidelines for m.p. determination (e.g., heating rate of 1°C/min) ensures reproducibility .

Q. Why do NMR spectra vary across studies?

- Solvent effects : CDCl vs. DMSO-d shifts proton signals (e.g., hydroxyl peaks at δ 9.8 in DMSO vs. δ 5.2 in CDCl) .

- Dynamic processes : Rotameric equilibria in the dipropylaminomethyl group broaden signals; low-temperature NMR (−40°C) resolves splitting .

Methodological Recommendations

Q. What analytical workflows validate purity for biological assays?

- Orthogonal methods : Combine HPLC (≥98% purity) with elemental analysis (C, H, N ±0.3%) .

- Forced degradation studies : Expose to heat (80°C), light (UV 254 nm), and pH 3/9 to identify labile moieties .

Q. How are structure-activity relationships (SAR) systematically explored?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.